"Methyl 4-cyano-2-fluorobenzoate" properties and characteristics
"Methyl 4-cyano-2-fluorobenzoate" properties and characteristics
This technical guide provides a comprehensive overview of the properties, synthesis, and safety information for Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Properties and Characteristics
Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound containing a methyl ester, a cyano group, and a fluorine atom attached to a benzene ring. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 175596-01-7 | [2][3] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Appearance | White solid | [1] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for Methyl 4-cyano-2-fluorobenzoate is not publicly available. Commercial suppliers may provide this data upon request.
Synthesis of Methyl 4-cyano-2-fluorobenzoate
The synthesis of Methyl 4-cyano-2-fluorobenzoate is typically achieved through a two-step process starting from 4-methyl-3-fluorobenzonitrile. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.[4]
Experimental Protocol: Synthesis of 4-cyano-2-fluorobenzoic acid
This precursor is synthesized by the oxidation of 4-methyl-3-fluorobenzonitrile.[4]
Materials:
-
4-methyl-3-fluorobenzonitrile
-
60% Concentrated sulfuric acid
-
Potassium permanganate
-
Potassium dichromate
-
10% Sodium carbonate aqueous solution
-
Dilute hydrochloric acid
-
Ice water
Procedure:
-
In a 250 mL four-necked flask, add 60% concentrated sulfuric acid.
-
Slowly add 4-methyl-3-fluorobenzene cyanide at 0 °C while stirring until it dissolves.
-
Add potassium permanganate, at which point the solution will turn purple.
-
After stirring for 30 minutes, slowly add a mixture of potassium dichromate and concentrated sulfuric acid.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the solid product.
-
Dissolve the collected solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes.
-
Filter the solution and adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.
-
Collect the solid product by filtration.[4]
Experimental Protocol: Synthesis of Methyl 4-cyano-2-fluorobenzoate
The final product is obtained by the esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide.[4]
Materials:
-
4-cyano-2-fluorobenzoic acid
-
N,N-dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.
-
Cool the solution to 0 °C and slowly add the condensing agent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the solution for 30 minutes at 0 °C.
-
Slowly add methyl iodide dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue to stir.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, add ethyl acetate and wash the organic layer with water three to four times.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-cyano-2-fluorobenzoate.[4]
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for Methyl 4-cyano-2-fluorobenzoate.
Caption: Two-step synthesis of Methyl 4-cyano-2-fluorobenzoate.
Reactivity and Applications
Methyl 4-cyano-2-fluorobenzoate is a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on the aromatic ring allows for a variety of chemical transformations. The cyano and ester groups can be hydrolyzed or reduced, and the fluorine atom can participate in nucleophilic aromatic substitution reactions.
While specific examples of its application in the synthesis of marketed drugs are not readily found in the public domain, it is classified as an important intermediate for pharmaceuticals and agrochemicals.[4] Its structural motifs are present in various biologically active molecules.
Safety and Handling
The safe handling of Methyl 4-cyano-2-fluorobenzoate is crucial in a laboratory and industrial setting. The following table summarizes the key safety information.
| Aspect | Recommendation | Source |
| General Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or a chemical fume hood. | |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles, and lab coat. | [5][6][7][8] |
| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if symptoms occur. | [5][6][7] |
| Skin Contact | In case of contact, wash immediately with plenty of water. | [5][6][7] |
| Eye Contact | In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. | [5][6][7] |
| Ingestion | If swallowed, seek medical advice immediately. | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [5] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. | [5][6] |
Conclusion
Methyl 4-cyano-2-fluorobenzoate is a key chemical intermediate with significant potential in the development of new pharmaceuticals and other fine chemicals. This guide provides a summary of its known properties, a detailed synthesis protocol, and essential safety information. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.
References
- 1. Methyl 4-cyano-2-fluorobenzoate | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Benzoic acid, 4-cyano-2-fluoro-, methyl ester | 175596-01-7 [chemnet.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
